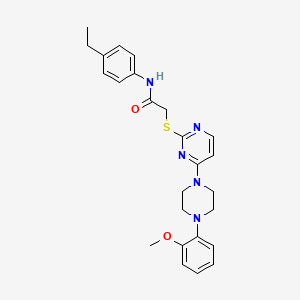
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide, also known as GSK-3β inhibitor VIII, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme that plays a crucial role in various cellular processes.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Antineoplastic Tyrosine Kinase Inhibitor (Flumatinib) : Studies on flumatinib, a derivative of the compound, have revealed its role as an antineoplastic tyrosine kinase inhibitor, primarily in the treatment of chronic myelogenous leukemia. The metabolism involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, with significant phase I and phase II metabolites identified in human plasma, urine, and feces (Gong et al., 2010).
Molecular Synthesis and Structural Analysis
- Synthesis of Benzamide Derivatives : Research has focused on synthesizing various benzamide derivatives, including those related to N-(1,3-benzodioxol-5-ylmethyl)-4-(2-piperidin-1-ylpyrimidin-5-yl)benzamide. These derivatives have shown potential applications in identifying binding sites for allosteric modulators and studying their anti-fatigue effects (Wu et al., 2014).
Bioactivity and Pharmacological Properties
- Histone Deacetylase Inhibition : N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound related to the target molecule, inhibits histone deacetylases (HDACs) 1-3 and 11. It shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).
- Selective Serotonin Receptor Agonists : Benzamide derivatives related to the target compound have been synthesized and evaluated as selective serotonin 4 receptor agonists, showing potential in gastrointestinal motility (Sonda et al., 2003).
Molecular Interaction and Receptor Analysis
- CB1 Cannabinoid Receptor Antagonist : Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related antagonist, have provided insights into the molecular interactions with the CB1 cannabinoid receptor (Shim et al., 2002).
properties
IUPAC Name |
N-(4-ethylphenyl)-2-[4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-19-8-10-20(11-9-19)27-24(31)18-33-25-26-13-12-23(28-25)30-16-14-29(15-17-30)21-6-4-5-7-22(21)32-2/h4-13H,3,14-18H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNIWKQQDOYREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

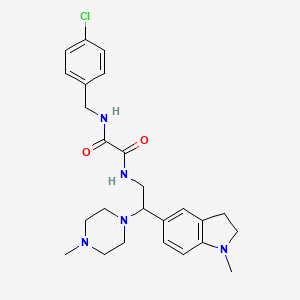
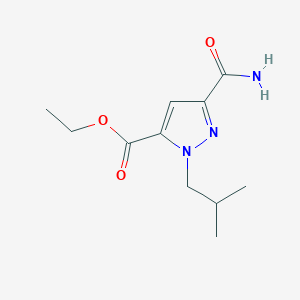
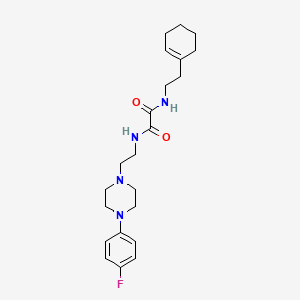
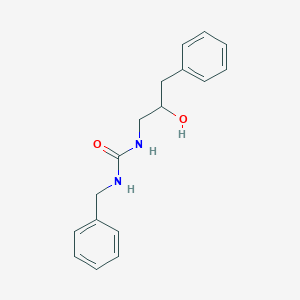


![(E)-4-(Dimethylamino)-N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]but-2-enamide](/img/structure/B2892976.png)

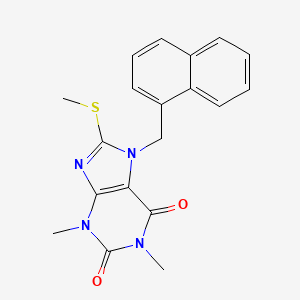
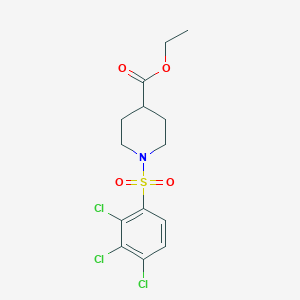


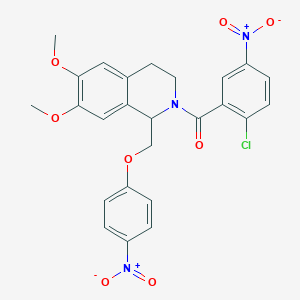
![N-[(2-chlorophenyl)(cyano)methyl]-2-methoxybenzamide](/img/structure/B2892990.png)